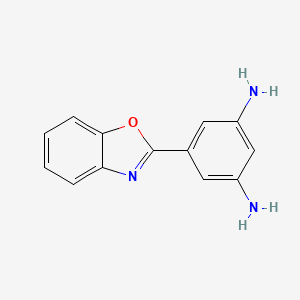

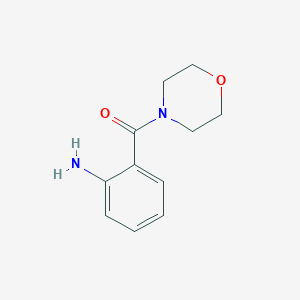

5-Benzooxazol-2-yl-benzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Benzooxazol-2-yl-benzene-1,3-diamine often involves intricate chemical reactions that allow for the formation of its complex structure. Although direct synthesis of this specific compound is not detailed, related research shows the use of hydrothermal conditions and coordination polymers formed from similar benzene derivatives, providing insights into potential synthesis pathways (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been elucidated through single-crystal X-ray diffraction, indicating complex intermolecular hydrogen bonding and the importance of the benzooxazol ring in stabilizing the molecular conformation (Marjani, 2013).

Chemical Reactions and Properties

Research into compounds containing the benzooxazol moiety often highlights their reactivity in various chemical reactions, such as cycloaddition reactions facilitated by gold catalysis, suggesting the potential reactivity of 5-Benzooxazol-2-yl-benzene-1,3-diamine in forming polysubstituted heterocycles (Xu et al., 2018).

Physical Properties Analysis

While specific information on 5-Benzooxazol-2-yl-benzene-1,3-diamine is scarce, studies on similar compounds can provide insights into their physical properties. For instance, aromatic propellenes demonstrate distinct NMR spectroscopic and crystallographic characteristics, hinting at the potential physical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as solubility, melting points, and crystal structure (Foces-Foces et al., 1995).

Chemical Properties Analysis

The chemical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine can be inferred from studies on structurally similar compounds, which show a range of chemical behaviors, including the ability to participate in coordination polymers, luminescent properties, and magnetic properties, suggesting the versatility of the benzooxazol moiety in chemical applications (He et al., 2020).

Applications De Recherche Scientifique

Synthesis and Material Properties

- Polyimide Synthesis: 5-Benzooxazol-2-yl-benzene-1,3-diamine is used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar solvents and high thermal stability, with glass transition temperatures between 230 and 320°C (Ghaemy & Alizadeh, 2009).

Coordination Polymers and Structural Properties

- Coordination Polymers Formation: This compound serves as a building block in creating coordination polymers. These structures feature unique topological frameworks and demonstrate interesting luminescent and magnetic properties (He et al., 2020).

Heterocyclic Systems and Chemical Reactions

- Condensed Heterocyclic Systems: It plays a key role in synthesizing new diamines, leading to the formation of novel heterocyclic systems with potential applications in various chemical reactions and material sciences (Rusanov et al., 1977).

Catalytic Applications

- Catalysis in Chemical Reactions: This compound has been utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction, demonstrating high stability and efficiency in aqueous solutions (Shang et al., 2008).

Spectroscopic and Theoretical Studies

- Fluorescence Studies: The compound has been studied for its fluorescence effects in various environments, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMZKUPOWVZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354249 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzooxazol-2-yl-benzene-1,3-diamine | |

CAS RN |

56629-40-4 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)